

# PF-07328948 structure and chemical properties

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## Compound of Interest

Compound Name: PF-07328948

Cat. No.: B15571186

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## In-Depth Technical Guide: PF-07328948

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental methodologies for **PF-07328948**, a novel therapeutic agent under investigation.

## Chemical Structure and Properties

**PF-07328948** is a potent and selective inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK).<sup>[1]</sup> Its chemical structure and key properties are summarized below.

Chemical Structure:

- IUPAC Name: 6-fluoro-3-(2,4,5-trifluoro-3-methoxyphenyl)benzo[b]thiophene-2-carboxylic acid<sup>[1]</sup>
- SMILES: FC1=C(C=C(C(F)=C1OC)C2=C(C(O)=O)SC3=CC(F)=CC=C23)F<sup>[1]</sup>
- Image of Structure: (A 2D chemical structure diagram of **PF-07328948** would be inserted here in a full whitepaper)

Physicochemical Properties:

A compilation of the known physicochemical properties of **PF-07328948** is presented in the table below. This data is essential for its handling, formulation, and interpretation of

experimental results.

Property	Value	Source
Molecular Formula	C <sub>16</sub> H <sub>8</sub> F <sub>4</sub> O <sub>3</sub> S	[2][3]
Molecular Weight	356.29 g/mol	[2]
Appearance	Solid	[4]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	DMSO: 80 mg/mL (224.54 mM) (Sonication recommended)	[5]
10% DMSO + 90% Corn Oil: 3.3 mg/mL (9.26 mM) (Sonication recommended)	[5]	
pKa	Not available	
IC <sub>50</sub> (BDK)	15 nM	[1]

## Mechanism of Action: BDK Inhibition and Degradation

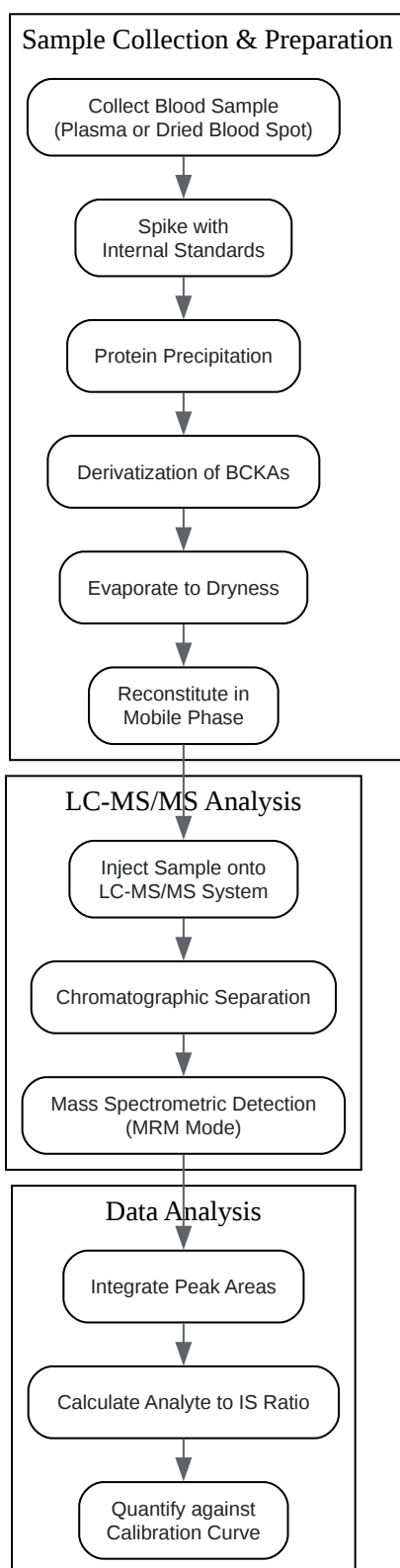
**PF-07328948** exerts its therapeutic effect by targeting the branched-chain ketoacid dehydrogenase kinase (BDK), a key negative regulator of branched-chain amino acid (BCAA) metabolism.[6][7][8] Dysregulation of BCAA metabolism has been implicated in various cardiometabolic diseases.[8]

The mechanism involves a dual action:

- Inhibition of BDK: **PF-07328948** directly inhibits the kinase activity of BDK.[1]
- Degradation of BDK: Uniquely, **PF-07328948** also promotes the degradation of the BDK protein.[6][7]

This dual mechanism leads to a sustained decrease in the phosphorylation of the branched-chain ketoacid dehydrogenase (BCKDH) complex. The dephosphorylated BCKDH complex is active, leading to an enhanced catabolism of BCAAs (leucine, isoleucine, and valine) and their corresponding branched-chain ketoacids (BCKAs).<sup>[6][7]</sup>

The signaling pathway is illustrated in the diagram below.



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